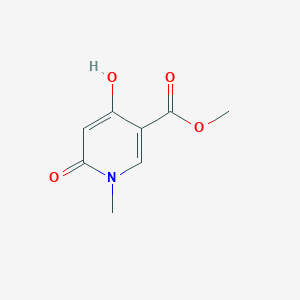

Methyl 4-hydroxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

Description

Properties

IUPAC Name |

methyl 4-hydroxy-1-methyl-6-oxopyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c1-9-4-5(8(12)13-2)6(10)3-7(9)11/h3-4,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFMWGBBONPTXJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=CC1=O)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification of 6-Hydroxy-nicotinic Acid

One of the primary routes to synthesize methyl 4-hydroxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate involves the methylation of 6-hydroxy-nicotinic acid using methylating agents under basic conditions.

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | Sodium hydride (60% dispersion), methanol, 62°C | Sodium hydride is added slowly to methanol under stirring to generate the methoxide base. | - |

| 2 | Addition of 6-hydroxy-nicotinic acid (5 g, 35.9 mmol) | The acid is slowly added to the reaction mixture and heated to 62°C to promote deprotonation. | - |

| 3 | Iodomethane (8.96 mL, 143.7 mmol) added, stirred overnight | Methylation occurs via nucleophilic substitution to form methyl esters. | Mixture of title compound and methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate obtained; used directly in subsequent steps. |

This method yields a yellow powder mixture confirmed by NMR, indicating successful methylation and partial formation of the target compound.

Conversion of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic Acid to Methyl Ester

Another approach involves the direct esterification of the corresponding carboxylic acid derivative:

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | Thionyl chloride, 80°C, 1 hour | The carboxylic acid is converted into the acid chloride intermediate. | - |

| 2 | Dissolution in dry tetrahydrofuran (THF) | Prepares the acid chloride for further reaction. | - |

| 3 | Reaction with amines or alcohols | Subsequent nucleophilic substitution yields esters or amides. | Example: 49.7% yield for amide derivative after purification. |

While this method is primarily used for amide synthesis, the acid chloride intermediate can be reacted with methanol to yield the methyl ester under controlled conditions.

One-Pot Preparation via O-Tosylation or Nucleophilic Chlorination

A more advanced synthetic route reported in literature involves the one-pot synthesis of methyl 4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylates, which includes the title compound:

This method allows for structural diversification and efficient synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides, with the methyl ester intermediate being a key precursor.

Use of Carbodiimide-Mediated Coupling in Pyridine Solvent

Though more relevant to amide formation, carbodiimide coupling conditions provide insight into the reactivity of the carboxylate moiety in this compound class:

This method highlights the chemical versatility of the carboxylate group in the compound, though direct esterification is preferred for methyl ester preparation.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Hydrochloric acid or sodium hydroxide in water.

Major Products Formed

Oxidation: Formation of 4-oxo-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate.

Reduction: Formation of 4-hydroxy-1-methyl-6-hydroxy-1,6-dihydropyridine-3-carboxylate.

Substitution: Formation of 4-hydroxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid.

Scientific Research Applications

Antimicrobial Activity

Research indicates that methyl 4-hydroxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These results suggest that the compound could be useful in treating infections caused by these pathogens.

Antiviral Activity

The compound has also been investigated for its antiviral properties. Preliminary studies indicate that it may inhibit viral replication by interfering with viral enzymes or host cell receptors. For example, it has shown potential activity against certain strains of the influenza virus in laboratory settings.

Anticancer Activity

One of the most promising applications of methyl 4-hydroxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate is in cancer therapy. Research has revealed that this compound can induce apoptosis (programmed cell death) in various cancer cell lines through multiple mechanisms:

| Cancer Cell Line | EC50 (µM) |

|---|---|

| MCF-7 (Breast) | 10.5 |

| A549 (Lung) | 12.3 |

| HepG2 (Liver) | 8.7 |

These findings indicate that methyl 4-hydroxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate may be more effective than traditional chemotherapeutic agents like doxorubicin in certain contexts.

Comparative Analysis with Related Compounds

To contextualize the biological activity of methyl 4-hydroxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate, a comparative analysis with structurally similar compounds was conducted:

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| Methyl 2-(4-chlorophenyl)-5-methylthiazole | Moderate anticancer | Different substituents |

| Perampanel | Anticonvulsant | Known for action on glutamate receptors |

| Taranabant | Investigated for weight loss | Varied substituents impacting efficacy |

This comparison highlights the unique profile of methyl 4-hydroxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate among related compounds.

Mechanism of Action

The mechanism of action of Methyl 4-hydroxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with cellular receptors, influencing various signaling pathways and biological processes. The exact mechanism can vary based on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the Ester Group

Ethyl 4-Hydroxy-1-Methyl-6-Oxo-1,6-Dihydropyridine-3-Carboxylate (CAS 853105-37-0)

- Molecular Formula: C₉H₁₁NO₄ (mol. weight: 197.19) .

- Key Differences : The ethyl ester group increases hydrophobicity compared to the methyl ester.

- Applications : Used in R&D for structure-activity relationship (SAR) studies .

Propyl and Aromatic Esters

- Propyl 5-Cyano-2-Methyl-6-Oxo-1,6-Dihydropyridine-3-Carboxylate (3a): Synthesized via reflux in acetone, yielding 22% . The longer alkyl chain may enhance membrane permeability.

Halogenation at Position 4 or 5

Methyl 4-Chloro-1-Methyl-6-Oxo-1,6-Dihydropyridine-3-Carboxylate (CAS 1394014-67-5)

- Molecular Formula: C₈H₈ClNO₃ (mol. weight: 201.61) .

- Key Differences : Replacement of hydroxyl with chlorine improves electrophilicity, altering reactivity in nucleophilic substitutions.

- Safety : Classified with hazard statements H302 (oral toxicity) and H315/H319 (skin/eye irritation) .

Methyl 5-Bromo-1-Methyl-6-Oxo-1,6-Dihydropyridine-3-Carboxylate (18)

- Synthesis: Methylation of the parent compound with MeI/K₂CO₃ in DMF, yielding 87% .

Functional Group Modifications

Thioxo Derivatives

- tert-Butyl 5-Cyano-2-Methyl-6-Thioxo-4-Phenyl-1,6-Dihydropyridine-3-Carboxylate (16f): Synthesis: Uses tert-butyl acetoacetate and piperidine in 1,4-dioxane (33% yield) .

Cyano-Substituted Derivatives

- Ethyl-5-Cyano-2-Methyl-6-Oxo-4-(Pyridin-4-Yl)-1,6-Dihydropyridine-3-Carboxylate (8b): Synthesis: Microwave-assisted reaction with DDQ, purified via column chromatography . Applications: The cyano group improves interaction with formyl peptide receptors (FPRs), as seen in anti-inflammatory agents .

Comparative Data Table

Biological Activity

Methyl 4-hydroxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (CAS Number: 1174525-17-7) is a pyridine derivative that has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds known for various pharmacological properties, including antimicrobial, anti-inflammatory, and antitumor activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings and case studies.

Chemical Structure and Properties

The chemical structure of methyl 4-hydroxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate can be represented as follows:

Key Properties:

- Molecular Weight: 183.16 g/mol

- Purity: ≥95%

- Physical Form: Solid

Biological Activity Overview

Research has indicated that methyl 4-hydroxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate exhibits several biological activities:

1. Antimicrobial Activity

A study evaluated the antimicrobial effects of various derivatives related to this compound. The results demonstrated significant inhibition against several pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 0.22 to 0.25 μg/mL for the most active derivatives .

2. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro assays indicated that it could reduce the production of pro-inflammatory cytokines, thus suggesting its potential as an anti-inflammatory agent.

3. Antitumor Activity

Research into the antitumor effects of this compound revealed promising results in inhibiting cancer cell proliferation in various cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells.

Case Studies and Research Findings

The biological activities of methyl 4-hydroxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate are attributed to its ability to interact with various biological targets:

- Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory pathways.

- Cell Signaling Modulation: It can modulate cell signaling pathways that regulate cell proliferation and apoptosis.

- Membrane Disruption: Antimicrobial activity may involve disruption of microbial cell membranes.

Q & A

Q. What are the common synthetic routes for preparing methyl 4-hydroxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate?

A widely used method involves cyclization reactions of substituted pyranones or esters. For example, reacting methyl esters of 4,6-dimethyl-3-aryl-2-oxo-2H-pyrancarboxylic acids with ammonium acetate in acetic acid yields dihydropyridine derivatives . Solvent choice (e.g., DMF or acetic acid) and temperature (100–110°C) significantly impact reaction efficiency. Catalysts like zinc triflate can enhance regioselectivity in multicomponent reactions .

Q. How is the tautomeric equilibrium (lactam vs. lactim) of this compound determined experimentally?

The lactam form is typically favored, as indicated by C–O bond lengths in crystallographic studies. For example, in hexaaquanickel(II) complexes, C–O bond lengths of ~1.25 Å suggest a lactam tautomer rather than the lactim form. X-ray diffraction and IR spectroscopy (C=O stretching frequencies) are standard methods for confirming tautomeric states .

Q. What spectroscopic techniques are essential for characterizing this compound?

- NMR : and NMR identify substituent positions and confirm ring protonation states.

- X-ray crystallography : Resolves spatial arrangements, hydrogen bonding, and tautomerism (e.g., using SHELXL for refinement) .

- IR : Detects carbonyl (C=O) and hydroxyl (O–H) stretches to differentiate tautomers .

Advanced Research Questions

Q. How do hydrogen-bonding interactions influence the crystal packing of metal complexes containing this ligand?

In hexaaquanickel(II) complexes, the 6-oxo-1,6-dihydropyridine-3-carboxylate anion forms extensive hydrogen bonds with coordinated water molecules. These interactions stabilize the crystal lattice, as seen in triclinic structures (space group ) with hydrogen bond distances of 2.70–2.85 Å. Such networks can affect solubility and stability in solid-state applications .

Q. What challenges arise in refining crystallographic data for tautomeric forms, and how are they addressed?

Tautomerism introduces ambiguity in electron density maps. Software like SHELXL and ORTEP-3 aids in modeling by allowing constrained refinement of bond lengths and angles. For example, fixing C–O bond lengths to typical lactam values (1.23–1.26 Å) during refinement resolves discrepancies .

Q. How can reaction conditions be optimized to improve regioselectivity in dihydropyridine synthesis?

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates and selectivity over toluene/water mixtures .

- Catalysts : Zinc triflate (10 mol%) promotes alkyne insertion in multicomponent reactions, yielding >85% regioselective products .

- Excess reagents : Using 1.5 equivalents of methyl propiolate drives reactions to completion, minimizing byproducts .

Q. What computational methods are used to analyze the puckering conformation of the dihydropyridine ring?

Cremer-Pople coordinates quantify ring puckering by defining out-of-plane displacements () and phase angles (). For six-membered rings, a combination of Q (puckering amplitude) and θ (pseudorotation phase angle) parameters differentiates chair, boat, and twist-boat conformers .

Methodological Considerations

Q. How are antimicrobial activity assays designed for dihydropyridine derivatives?

- Microdilution assays : Test compounds in 96-well plates against bacterial/fungal strains (e.g., , ) to determine minimum inhibitory concentrations (MICs) .

- Controls : Include reference antibiotics (e.g., ampicillin) and solvent-only blanks.

- Data interpretation : Activity is concentration-dependent; for example, compound 6 in showed MICs of 31.3 μg/mL against .

Q. How do substituents on the dihydropyridine ring affect biological activity?

- Electron-withdrawing groups (e.g., nitro, cyano) enhance antimicrobial potency by increasing electrophilicity.

- Hydrophobic groups (e.g., aryl rings) improve membrane permeability. SAR studies show that 4-nitrophenyl derivatives exhibit higher activity than unsubstituted analogs .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported tautomeric states?

Conflicting assignments (e.g., lactam vs. lactim) arise from incomplete spectroscopic data. A multi-technique approach is critical:

- Compare experimental C–O bond lengths (X-ray) with literature values for known tautomers.

- Validate with IR and NMR (e.g., absence of NH protons supports lactam form) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.